molecular formula C10H13NO B13809824 1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone CAS No. 22056-53-7

1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone

Cat. No.: B13809824
CAS No.: 22056-53-7
M. Wt: 163.22 g/mol
InChI Key: DSAVZMAQFKZAHF-UHFFFAOYSA-N
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Description

1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone is a compound with a unique structure that combines elements of both cyclopentane and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone typically involves multicomponent reactions. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high-yielding. It involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions .

Industrial Production Methods: the principles of green chemistry, such as the use of reusable catalysts and environmentally friendly solvents, are often employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include boron tribromide, dichloromethane, and ethanol. Reaction conditions often involve specific temperature ranges and reaction times to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with boron tribromide in dichloromethane can yield various substituted indole derivatives .

Scientific Research Applications

1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively inhibit the COX-2 enzyme, which plays a role in inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Uniqueness: 1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone is unique due to its specific combination of cyclopentane and pyrrole rings, which confer distinct chemical and biological properties

Properties

CAS No.

22056-53-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-6-10(7(2)12)8-4-3-5-9(8)11-6/h11H,3-5H2,1-2H3

InChI Key

DSAVZMAQFKZAHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)CCC2)C(=O)C

Origin of Product

United States

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